molecular formula C12H23Cl2NO3 B8641073 2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide CAS No. 88498-39-9

2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide

Cat. No. B8641073
CAS RN: 88498-39-9
M. Wt: 300.22 g/mol
InChI Key: CSJXXXVSKOYFEM-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C12H23Cl2NO3 and its molecular weight is 300.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88498-39-9

Product Name

2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide

Molecular Formula

C12H23Cl2NO3

Molecular Weight

300.22 g/mol

IUPAC Name

2,2-dichloro-N-(2-ethoxyethoxymethyl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C12H23Cl2NO3/c1-4-17-7-8-18-9-15(6-5-10(2)3)12(16)11(13)14/h10-11H,4-9H2,1-3H3

InChI Key

CSJXXXVSKOYFEM-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCN(CCC(C)C)C(=O)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of N-isopentyl-N-chloromethyldichloroacetamide (24.7 g., 0.1 mole) and 2-ethoxyethanol (9.9 g., 10.7 ml., 0.11 mole) in dry benzene (70 ml) is weighed in a four-necked, round-bottom flask of 250 ml, equipped with a calcium chloride tube, reflux condenser, mechanical stirrer, dropping funnel and thermometer. Triethylamine (10.1 g., 13.9 ml., 0.1 mole) is added to this solution under stirring and cooling by water in such a rate that the temperature is maintained below 40° C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The mixture is washed with water (2×100 ml.) to remove triethylamine hydrochloride and the possible hydrophilic side-product, the benzene solution is dried over anhydrous sodium sulfate after distillation of the solvent and the residue is evaporated to dry under reduced pressure to give 27.9 g. (93%) of the named product as a pale yellow oil which is of 96% purity according to analysis by gas chromatography and is directly useful for practical purposes without any purification; nD25 =1.4649.
Quantity
24.7 g
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reactant
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10.7 mL
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13.9 mL
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reactant
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[Compound]
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named product
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70 mL
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Reaction Step Six

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